molecular formula C17H22N2O3 B2810308 (E)-3-(but-2-enamido)cyclohexyl phenylcarbamate CAS No. 1351664-85-1

(E)-3-(but-2-enamido)cyclohexyl phenylcarbamate

Cat. No.: B2810308
CAS No.: 1351664-85-1
M. Wt: 302.374
InChI Key: HYMOIJYTRQHZHM-FARCUNLSSA-N
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Description

(E)-3-(but-2-enamido)cyclohexyl phenylcarbamate is a synthetic organic compound with a complex structure It contains a cyclohexyl ring, a phenylcarbamate group, and a but-2-enamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(but-2-enamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with but-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(but-2-enamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the but-2-enamido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-(but-2-enamido)cyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(but-2-enamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenylcarbamate: Lacks the but-2-enamido group, resulting in different chemical and biological properties.

    But-2-enamido derivatives: Compounds with similar enamido groups but different core structures.

Uniqueness

(E)-3-(but-2-enamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[[(E)-but-2-enoyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-7-16(20)18-14-10-6-11-15(12-14)22-17(21)19-13-8-4-3-5-9-13/h2-5,7-9,14-15H,6,10-12H2,1H3,(H,18,20)(H,19,21)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMOIJYTRQHZHM-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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